3-Amino-4-methylbenzenesulfonamide
Overview
Description
3-Amino-4-methylbenzenesulfonamide, also known as AMBS, is a synthetic organic compound that is widely used in scientific research. It is a white crystalline solid that is soluble in water, alcohol, and other organic solvents. It has a range of uses in lab experiments, including as a reagent in organic synthesis and as a research tool in biochemical and physiological studies.
Scientific Research Applications
Anti-HIV Activity
A study by Brzozowski and Sa̧czewski (2007) focused on synthesizing derivatives of 3-Amino-4-methylbenzenesulfonamide as potential anti-HIV agents. Their research revealed that certain compounds exhibited notable anti-HIV-1 activity, providing insights into the structure-activity relationships of these derivatives (Brzozowski & Sa̧czewski, 2007).
Anti-Inflammatory Agents
Research conducted by Mahdi (2008, 2017) explored amino derivatives of this compound, particularly their potential as anti-inflammatory agents. They found that these compounds, when combined with mefenamic acid, maintained significant anti-inflammatory activity (Mahdi, 2008), (Mahdi, 2017).
Diabetes Treatment
Pollen et al. (1960) studied the effects of metahexamide, a derivative of this compound, in treating diabetes. Their findings indicated that this compound could have a hypoglycemic effect significantly stronger than other known drugs at the time (Pollen, Barnes, Tanner, Stimson, & Williams, 1960).
Antibacterial and Anti-Inflammatory Properties
A study by Abbasi et al. (2017) synthesized new sulfonamides with the 1,4-benzodioxin ring, showing promising antibacterial potential and possible therapeutic applications for inflammatory ailments (Abbasi, Rehman, Siddiqui, Sheeza, Nazir, Ahmad, Malik, & Shah, 2017).
DNA Binding and Anticancer Activity
Research by González-Álvarez et al. (2013) highlighted the effect of sulfonamide derivatives on DNA binding, DNA cleavage, genotoxicity, and anticancer activity. Their findings showed the critical role of the N-sulfonamide derivative in interaction with DNA and the potential effectiveness of these compounds in inducing apoptosis in cancer cells (González-Álvarez et al., 2013).
Cardiac Troponin I-Interacting Kinase Inhibition
A 2020 study by Asquith et al. synthesized 4-anilinoquinazolines, including derivatives of this compound, as inhibitors of cardiac troponin I-interacting kinase (TNNi3K). This research provided new insights into the structure-activity relationships of these compounds (Asquith, Laitinen, Wells, Tizzard, & Zuercher, 2020).
Mechanism of Action
Target of Action
The primary target of 3-Amino-4-methylbenzenesulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
This compound, like other sulfonamides, exhibits its pharmacological activities by inhibiting the activity of carbonic anhydrase and dihydropteroate synthetase . This inhibition disrupts the balance of carbon dioxide and bicarbonate ions in the body, affecting various physiological processes.
Biochemical Pathways
It is known that sulfonamides, in general, can interfere with thefolate synthesis pathway . By inhibiting dihydropteroate synthetase, they prevent the synthesis of tetrahydrofolate, a crucial cofactor in the synthesis of nucleic acids.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of this compound are crucial in determining its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its inhibition of carbonic anhydrase and dihydropteroate synthetase. This can lead to a decrease in the concentration of bicarbonate ions and disruption of nucleic acid synthesis, respectively .
Properties
IUPAC Name |
3-amino-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZDHXMDYWZPPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284366 | |
Record name | 3-amino-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6274-28-8 | |
Record name | 3-Amino-4-methylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6274-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 36968 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006274288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6274-28-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36968 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-amino-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-amino-4-methylbenzenesulfonamide formed in the body?
A: The research paper states that metahexamide is partially metabolized in the body to form this compound. Specifically, "half [of metahexamide] is hydrolyzed to the this compound derivative" []. While the exact mechanism isn't detailed in this paper, it suggests that enzymatic hydrolysis is the likely metabolic pathway.
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